molecular formula C23H24N4O3 B3313703 N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946382-27-0

N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3313703
CAS No.: 946382-27-0
M. Wt: 404.5 g/mol
InChI Key: SJYOVPIHLADINL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic small molecule featuring a hybrid pharmacophore combining an indole core, a 1,3,4-oxadiazole ring, and an acetamide moiety. This compound belongs to a broader class of indole-oxadiazole-acetamide derivatives, which are frequently explored for their antimicrobial, anticancer, and enzyme-inhibitory activities due to the synergistic effects of these heterocyclic systems .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-4-29-18-11-9-17(10-12-18)24-21(28)14-27-19-8-6-5-7-16(19)13-20(27)23-26-25-22(30-23)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYOVPIHLADINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the indole core with the oxadiazole ring and the ethoxyphenyl group through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Screening: No direct data on the target compound’s bioactivity are available. However, structurally related compounds (e.g., 8t, 2a) demonstrate that minor substituent changes significantly alter activity profiles .

Biological Activity

N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes an indole core, an oxadiazole ring, and an ethoxyphenyl group. The IUPAC name is N-(4-ethoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide, with the molecular formula C23H24N4O3C_{23}H_{24}N_{4}O_{3} and a molecular weight of 404.46 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H24N4O3
Molecular Weight404.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that it may inhibit specific enzymes or receptors involved in critical pathways such as inflammation and cancer cell proliferation. For instance, the compound's oxadiazole moiety is known for its role in modulating biological responses by influencing enzyme activity related to inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown moderate cytotoxicity against various cancer cell lines. In a screening study involving several oxadiazole derivatives, notable cytotoxic effects were observed at concentrations as low as 50 µg/mL .

Case Study: Cytotoxicity Screening

A recent study evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. The results indicated that certain structural modifications enhanced the anticancer activity significantly.

Compound IDCell LineIC50 (µg/mL)
Compound AMCF7 (Breast)18.17
Compound BHeLa (Cervical)30.14
Compound CA549 (Lung)27.54

This data suggests that this compound may possess similar or enhanced anticancer properties depending on its specific interactions with cellular targets.

Anti-inflammatory Activity

In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX pathways. In vitro studies have shown that related compounds can significantly reduce the production of inflammatory markers in activated macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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